4-(Piperidin-4-ylmethoxy)-phenol hydrochloride

sigma-1 receptor hydrogen-bond donor CNS pharmacology

Choose 4-(Piperidin-4-ylmethoxy)-phenol hydrochloride for your CNS discovery programs where assay-ready solubility and pharmacophoric precision are critical. Unlike the non-ionizable benzonitrile analog, its phenolic –OH hydrogen-bond donor and dual pKa centers (piperidine ~10.3, phenol ~9.9) enable pH-driven formulation control and interrogation of key binding-pocket residues like Glu172 in sigma-1 receptor campaigns. The hydrochloride salt ensures enhanced initial dissolution, minimizing non-specific binding false positives in phenotypic screens.

Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
Cat. No. B8126747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-4-ylmethoxy)-phenol hydrochloride
Molecular FormulaC12H18ClNO2
Molecular Weight243.73 g/mol
Structural Identifiers
SMILESC1CNCCC1COC2=CC=C(C=C2)O.Cl
InChIInChI=1S/C12H17NO2.ClH/c14-11-1-3-12(4-2-11)15-9-10-5-7-13-8-6-10;/h1-4,10,13-14H,5-9H2;1H
InChIKeyUNLXNLKUHCMJQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperidin-4-ylmethoxy)-phenol hydrochloride – CAS 2307299-90-5 – A Piperidine-Phenol Building Block for CNS and Sigma Receptor-Focused Discovery Programs


4-(Piperidin-4-ylmethoxy)-phenol hydrochloride (CAS 2307299-90-5, molecular formula C₁₂H₁₈ClNO₂, MW 243.73 g/mol) belongs to the class of piperidine-substituted phenols featuring a para-methoxy‑linked piperidine ring . The compound exists as the hydrochloride salt, which enhances aqueous solubility and solid-state stability . Its structure combines a hydrogen-bond-donating phenolic hydroxyl, a flexible methoxy linker, and a basic piperidine nitrogen, providing a distinctive physicochemical profile among piperidinylmethoxy‑aryl analogs frequently used in central nervous system (CNS) and sigma receptor drug discovery campaigns.

Why 4-(Piperidin-4-ylmethoxy)-phenol hydrochloride Cannot Be Replaced by Methylene-Linked or Benzonitrile Analogs in Procurement


In‑class piperidinyl‑aryl compounds such as 4‑(piperidin‑4‑ylmethoxy)benzonitrile or 3‑(piperidin‑4‑ylmethyl)phenol are superficially similar but differ in critical physicochemical and pharmacophoric features that directly impact experimental outcomes . The phenolic –OH of the target compound serves as both a hydrogen‑bond donor and an ionizable group (pKa ~9.9), whereas the benzonitrile analog is non‑ionizable and the methylene‑linked isomer lacks the methoxy oxygen’s hydrogen‑bond acceptor capacity . These differences translate to measurable shifts in logP, aqueous solubility, and receptor‑binding pharmacophore complementarity – making casual substitution scientifically unsound without re‑validation of every downstream assay.

Quantitative Differentiation of 4-(Piperidin-4-ylmethoxy)-phenol hydrochloride from Its Closest Analogs – Evidence for Scientific Selection


Sigma-1 Receptor Affinity: Phenolic –OH Enables Hydrogen‑Bond Donation Absent in the Benzonitrile Comparator

The benzonitrile analog 4‑(piperidin-4‑ylmethoxy)benzonitrile exhibits a sigma‑1 receptor binding affinity Ki of 21.7 nM in guinea pig membrane displacement assays . The target phenol compound introduces a hydrogen‑bond donor (–OH) at the para position, which can form additional interactions with sigma‑1 receptor residue Glu172 (a predicted H‑bond acceptor in the binding pocket). While direct Ki data for the phenol derivative are not available in the open literature, class‑level SAR across phenylpiperidine sigma ligands demonstrates that replacing a nitrile with a hydroxyl group typically alters Ki by 5‑ to 50‑fold, providing a distinct pharmacophoric vector for SAR exploration [1].

sigma-1 receptor hydrogen-bond donor CNS pharmacology

Lipophilicity (logP₇.₅) and Predicted CNS Permeability: Phenol Hydrochloride Is >2 Log Units More Polar Than the Benzonitrile Analog

The benzonitrile comparator 4‑(piperidin-4-ylmethoxy)benzonitrile has a measured logP₇.₅ of 3.36, which lies within the optimal range for CNS penetration (logP 1–4) but on the lipophilic side . The phenol target compound is predicted to have a logP of approximately 1.2–1.5 (ALogP estimation based on the free base), representing a ≥2 log unit reduction in lipophilicity [1]. This lower logP translates to higher aqueous solubility (qualitatively described as ‘enhanced solubility’ by vendors ) and potentially lower non‑specific protein binding, which is advantageous for in vitro assay reliability.

logP CNS drug design blood-brain barrier permeability

Methoxy Linker vs. Methylene Linker: Conformational Flexibility and Hydrogen‑Bond Acceptor Capacity Alter Target Engagement

The target compound employs a –CH₂–O– (methoxy) linker between the piperidine and phenol rings, whereas the closely related analog 3‑(piperidin‑4‑ylmethyl)phenol (CAS 782504-72-7) uses a direct –CH₂– (methylene) linker [1]. The methoxy oxygen (i) introduces an additional hydrogen‑bond acceptor site, (ii) increases rotational freedom (two rotatable bonds vs. one), and (iii) alters the electronic distribution on the aromatic ring through resonance donation, which can modulate the phenol’s pKa and reactivity. The molecular weight difference is 16 Da (MW 243.73 vs. 227.73 for the methylene analog) . These factors collectively influence target‑binding geometry and pharmacokinetic properties.

linker chemistry conformational analysis hydrogen-bond acceptor

pKa and Ionization State at Physiological pH: Phenol Is Partially Ionized, Benzonitrile Is Not

The phenolic –OH of the target compound has a predicted pKa of approximately 9.9 (based on substituted phenol pKa databases) , meaning that at pH 7.4 approximately 0.3% of the molecules exist in the phenoxide anion form. While the ionized fraction is small, it is chemically meaningful – it contributes to pH‑dependent solubility enhancement and can influence partitioning into lipid bilayers. In contrast, the benzonitrile analog (pKa ~10.34 for the conjugate acid of the piperidine nitrogen) has no ionizable group on the aromatic ring; its solubility is entirely independent of pH in the physiological range [1].

ionization state pKa membrane permeability solubility

High-Impact Application Scenarios for 4-(Piperidin-4-ylmethoxy)-phenol hydrochloride Based on Evidence-Driven Differentiation


Sigma-1 Receptor Ligand Optimization Programs Requiring Hydrogen-Bond Donor Pharmacophore Expansion

Medicinal chemistry teams pursuing sigma‑1 receptor modulators (e.g., for neuropathic pain, depression, or cancer imaging) can utilize the phenolic –OH as a hydrogen‑bond donor to interrogate H‑bond‑mediated interactions with key binding‑pocket residues such as Glu172 [1]. Unlike the benzonitrile analog, which lacks H‑bond donor capacity, the phenol hydrochloride offers a distinct pharmacophoric vector that can be exploited in fragment‑growing or scaffold‑hopping campaigns to improve selectivity over sigma‑2 and other off‑target receptors [2].

CNS Drug Discovery Where Balanced Lipophilicity Is Critical for Blood‑Brain Barrier Penetration and Low Non‑Specific Binding

With a predicted logP approximately 2 units lower than the benzonitrile comparator (logP₇.₅ = 3.36) , 4‑(piperidin‑4‑ylmethoxy)‑phenol hydrochloride is better suited for CNS programs requiring aqueous solubility >50 µM and minimal non‑specific binding to brain tissue. This property is particularly valuable in phenotypic screening cascades where high lipophilicity confounds assay readouts and leads to false‑positive hits [3].

Fragment‑Based Lead Discovery (FBLD) Campaigns Leveraging Dual Hydrogen‑Bond Donor/Acceptor Functionality

The compound’s combination of one hydrogen‑bond donor (phenolic –OH) and three hydrogen‑bond acceptors (ether O, piperidine N, phenol O) makes it a versatile fragment for growing into lead‑like molecules [4]. In fragment libraries, having both donor and acceptor functionality increases the probability of detecting weak but specific binding events by surface plasmon resonance (SPR) or NMR screening, compared to donor‑deficient analogs such as the benzonitrile or methylene‑linked piperidines.

Preclinical Formulation and Salt‑Form Screening Studies Requiring pH‑Dependent Solubility Modulation

The presence of two ionizable centers (piperidine pKa ~10.3, phenol pKa ~9.9) allows formulation scientists to precisely control solubility through pH adjustment [5]. The hydrochloride salt form further enhances initial dissolution rate compared to the free base, facilitating intravenous and oral formulation development. This dual‑ionizable feature is absent in the benzonitrile analog, which offers only a single basic center.

Quote Request

Request a Quote for 4-(Piperidin-4-ylmethoxy)-phenol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.